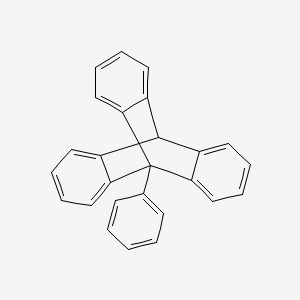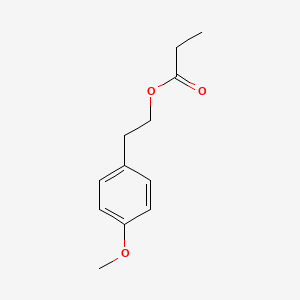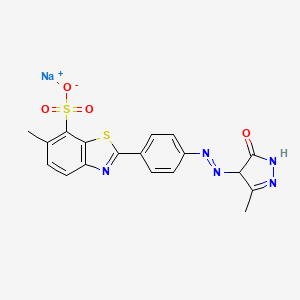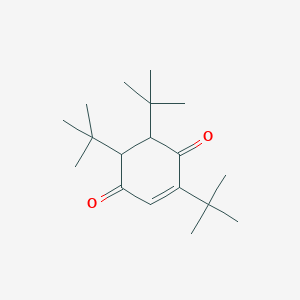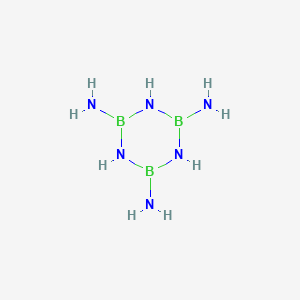
Chromium;germanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium and germanium are elements that form a variety of compounds with unique properties and applications. Chromium is a transition metal known for its high corrosion resistance and hardness, while germanium is a metalloid with semiconductor properties. When combined, these elements can form intermetallic compounds with distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium-germanium compounds can be synthesized using various methods, including chemical vapor deposition, thermal evaporation, and molecular beam epitaxy. These methods allow for precise control over the composition and structure of the resulting compounds.
Industrial Production Methods: In industrial settings, chromium-germanium compounds are often produced through high-temperature reactions involving the direct combination of chromium and germanium in a controlled environment. This process typically requires temperatures above 1000°C to ensure complete reaction and formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Chromium-germanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts.
Common Reagents and Conditions: Common reagents used in reactions involving chromium-germanium compounds include oxygen, hydrogen, and halogens. These reactions often require specific conditions, such as high temperatures or the presence of a catalyst, to proceed efficiently.
Major Products Formed: The major products formed from reactions involving chromium-germanium compounds depend on the specific reactants and conditions used. For example, oxidation reactions may produce chromium oxides and germanium oxides, while reduction reactions can yield elemental chromium and germanium .
Scientific Research Applications
Chromium-germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology and medicine, these compounds are being explored for their potential use in drug delivery systems and as imaging agents. In industry, chromium-germanium compounds are utilized in the production of semiconductors and other electronic devices .
Mechanism of Action
The mechanism of action of chromium-germanium compounds involves their interaction with specific molecular targets and pathways. For example, in biological systems, these compounds can interact with enzymes and other proteins, influencing their activity and function. In electronic applications, the unique electronic properties of chromium-germanium compounds enable them to act as efficient conductors or semiconductors .
Comparison with Similar Compounds
Chromium-germanium compounds can be compared to other intermetallic compounds, such as those formed with silicon or tin. While silicon-based compounds are widely used in the semiconductor industry, chromium-germanium compounds offer unique advantages, such as higher thermal stability and different electronic properties. Similar compounds include chromium-silicon and chromium-tin, which share some properties but differ in their specific applications and performance .
Conclusion
Chromium-germanium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry Their unique properties and ability to undergo various chemical reactions make them valuable in scientific research and industrial production
Properties
CAS No. |
70446-07-0 |
|---|---|
Molecular Formula |
CrGe |
Molecular Weight |
124.63 g/mol |
IUPAC Name |
chromium;germanium |
InChI |
InChI=1S/Cr.Ge |
InChI Key |
WADNUIHBLWBJQY-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


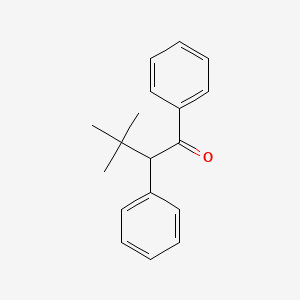
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

